An In-depth Technical Guide to the Synthesis and Impurity Profile of Azamethiphos
An In-depth Technical Guide to the Synthesis and Impurity Profile of Azamethiphos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of Azamethiphos, a widely used organophosphate insecticide and veterinary drug. It details the key chemical transformations, intermediates, and potential impurities that may arise during its manufacture. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Azamethiphos Synthesis Pathway
The manufacturing process of Azamethiphos is a multi-step chemical synthesis that begins with the heterocyclic compound oxazolo[4,5-b]pyridin-2(3H)-one. The overall synthesis can be conceptually divided into three main stages: chlorination of the pyridine ring, chloromethylation at the 3-position of the oxazolone ring, and finally, condensation with a thiophosphate moiety.
A general outline of the synthesis is described in various sources, including patents and chemical databases[1][2]. The process commences with the preparation of a chlorinated intermediate from oxazolo[4,5-b]pyridine-2(3H)-one[1]. This is followed by the introduction of a chloromethyl group and subsequent reaction with a thiophosphate ester to yield the final Azamethiphos molecule[1].
Step 1: Chlorination of oxazolo[4,5-b]pyridin-2(3H)-one
The initial step involves the chlorination of the starting material, oxazolo[4,5-b]pyridin-2(3H)-one. This reaction is crucial for introducing the chlorine atom at the 6-position of the pyridine ring, a key structural feature of the Azamethiphos molecule.
Reaction: oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a chlorinating agent to produce 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one. A patent describes a method using N-chlorosuccinimide (NCS) in a suitable solvent[3].
Experimental Protocol: A detailed experimental procedure for this step is outlined in a Chinese patent[3]. In a typical procedure, oxazolo[4,5-b]pyridine-2(3H)-one is dissolved in a solvent such as dimethylformamide (DMF). N-chlorosuccinimide is then added, and the reaction mixture is stirred at a controlled temperature (ranging from 10 to 120 °C) for a period of 1 to 36 hours. After the reaction is complete, the mixture is treated with water to precipitate the product, which is then filtered, washed, and dried. The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethyl acetate to yield 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with high purity and yield[3].
| Parameter | Value | Reference |
| Starting Material | oxazolo[4,5-b]pyridine-2(3H)-one | [3] |
| Reagent | N-chlorosuccinimide (NCS) | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 10 - 120 °C | [3] |
| Reaction Time | 1 - 36 hours | [3] |
| Purity (Post-recrystallization) | 99.5% (GC) | [3] |
| Yield | 89% | [3] |
Step 2: Chloromethylation of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one
The second step involves the introduction of a chloromethyl group at the 3-position of the 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate. This is a critical step that prepares the molecule for the final condensation with the thiophosphate group.
Reaction: 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with paraformaldehyde and thionyl chloride to yield 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[1]. A Chinese patent details a process involving nucleophilic chlorination, hydroxymethylation, and side-chain chlorination in a single pot[4].
Experimental Protocol: While a detailed, publicly available experimental protocol with specific quantities and yields for this step is not readily found in academic literature, a Chinese patent describes the general process[4]. The reaction involves mixing 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one with paraformaldehyde and a solvent like N,N-dimethylformamide (DMF). Thionyl chloride is then added dropwise to the mixture. This sequence of reactions leads to the formation of the 3-chloromethyl derivative.
Step 3: Synthesis of Azamethiphos
The final step in the synthesis is the reaction of the 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one intermediate with an O,O-dimethyl phosphorothioate salt to form Azamethiphos.
Reaction: 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one is reacted with a salt of O,O-dimethyl phosphorothioic acid to yield S-((6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorothioate (Azamethiphos)[1].
Experimental Protocol: Detailed experimental protocols for this final condensation step are not extensively reported in readily accessible scientific journals. However, the general principle involves a nucleophilic substitution reaction where the sulfur atom of the O,O-dimethyl phosphorothioate anion displaces the chlorine atom of the chloromethyl group on the heterocyclic ring.
Potential Impurities in Azamethiphos
The purity of the final Azamethiphos product is critical for its efficacy and safety. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final product. A study on the degradation of Azamethiphos in water identified several compounds that could also potentially be present as impurities in the technical-grade material[5].
Process-Related Impurities
These impurities are formed during the synthesis process and can include:
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Unreacted Starting Materials and Intermediates:
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oxazolo[4,5-b]pyridin-2(3H)-one
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6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one[5]
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3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one
-
-
By-products from Side Reactions:
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6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one: This could be formed from the incomplete chlorination of the hydroxymethyl intermediate during the chloromethylation step[5].
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O,O,S-trimethyl phosphorothioate: This could arise from side reactions involving the thiophosphate reagent[5].
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O,O-dimethyl S-hydrogen phosphorothioate: Another potential impurity related to the thiophosphate reactant[5].
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Degradation Products
Azamethiphos can degrade under certain conditions, and these degradation products may be present as impurities. The degradation study in water provides valuable insight into these potential impurities[5].
| Impurity Name | Chemical Formula | Potential Origin | Reference |
| 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one | C₆H₃ClN₂O₂ | Unreacted intermediate/Degradation product | [5] |
| 6-chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C₇H₅ClN₂O₃ | Incomplete chloromethylation/Degradation product | [5] |
| O,O,S-trimethyl phosphorothioate | C₃H₉O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |
| O,O-dimethyl S-hydrogen phosphorothioate | C₂H₇O₃PS | Side reaction of thiophosphate reagent/Degradation product | [5] |
Visualizing the Synthesis and Impurity Formation
The following diagrams, generated using Graphviz, illustrate the Azamethiphos synthesis pathway and the potential formation of impurities.
Caption: The three-step synthesis pathway of Azamethiphos.
Caption: Potential pathways for the formation of impurities during Azamethiphos synthesis.
References
- 1. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]
- 2. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]
- 3. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google Patents [patents.google.com]
- 4. CN103073595A - Full-sealing process for preparing azamethiphos cleanly - Google Patents [patents.google.com]
- 5. Evaluation of azamethiphos and dimethoate degradation using chlorine dioxide during water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
